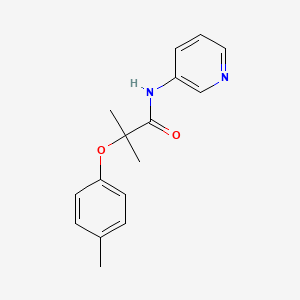![molecular formula C25H30N2O5 B6103326 3-[1-(2-acetylbenzoyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B6103326.png)
3-[1-(2-acetylbenzoyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(2-acetylbenzoyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide, also known as DAP, is a synthetic compound that has gained attention in the scientific community for its potential use in medicinal research.
作用機序
The mechanism of action of 3-[1-(2-acetylbenzoyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of GABA receptors. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. This compound is thought to enhance the activity of GABA receptors, leading to a decrease in neuronal excitability and an overall calming effect.
Biochemical and Physiological Effects
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have analgesic effects by reducing pain sensitivity. Additionally, this compound has been shown to have anticonvulsant properties by reducing the frequency and severity of seizures.
実験室実験の利点と制限
One advantage of using 3-[1-(2-acetylbenzoyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide in lab experiments is its high potency. This compound has been shown to be effective at low concentrations, making it a cost-effective option for researchers. Additionally, this compound has a relatively long half-life, allowing for sustained effects in experiments. However, one limitation of using this compound in lab experiments is its low solubility in water. This can make it difficult to administer in certain experiments.
将来の方向性
There are several potential future directions for research on 3-[1-(2-acetylbenzoyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide. One area of interest is its potential use in treating anxiety and depression. This compound has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for further investigation. Additionally, this compound has been shown to have neuroprotective effects, suggesting that it may have potential in treating neurodegenerative diseases. Further research is needed to fully understand the potential of this compound in these areas.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promise in medicinal research. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a promising candidate for treating a variety of conditions. Further research is needed to fully understand its mechanism of action and potential uses in medicine.
合成法
The synthesis of 3-[1-(2-acetylbenzoyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide involves the reaction of 3,5-dimethoxybenzaldehyde with piperidine, followed by acetylation with acetic anhydride, and finally, amidation with 3,5-dimethoxyphenylpropanoic acid. The resulting compound is a white crystalline solid with a melting point of 122-125°C.
科学的研究の応用
3-[1-(2-acetylbenzoyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide has been studied extensively for its potential use in medicinal research. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
3-[1-(2-acetylbenzoyl)piperidin-3-yl]-N-(3,5-dimethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-17(28)22-8-4-5-9-23(22)25(30)27-12-6-7-18(16-27)10-11-24(29)26-19-13-20(31-2)15-21(14-19)32-3/h4-5,8-9,13-15,18H,6-7,10-12,16H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDKDVSTWBPWDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C(=O)N2CCCC(C2)CCC(=O)NC3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5-methyl-2-furyl)-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)methanamine](/img/structure/B6103251.png)
![4-fluoro-N-{[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6103255.png)
![1-methyl-3-({[4-(3-methyl-1-piperidinyl)benzyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B6103259.png)
![N-({1-[3-(cyclopentyloxy)benzyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B6103267.png)
![4-chloro-6-[4-(3-methoxyphenyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B6103274.png)
![2-(5-{[4-(4-pyridinyl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B6103288.png)
![N~3~-{3-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-hydroxypropoxy]benzyl}-beta-alaninamide](/img/structure/B6103294.png)
![N-cyclopropyl-3-[1-(4-ethynylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6103300.png)
![methyl 5-methyl-2-[({2-[(1-naphthyloxy)acetyl]hydrazino}carbonothioyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B6103318.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B6103331.png)

![4-{[5-(5-bromo-2-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B6103345.png)
![3-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B6103350.png)
![methyl (2S*,4S*,5R*)-5-(2,3-difluorophenyl)-1-methyl-4-({[(3-methyl-4-pyridinyl)methyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B6103357.png)